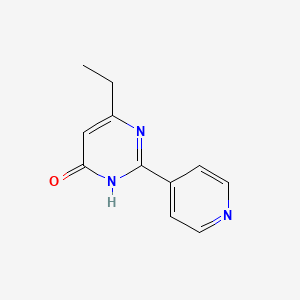

6-ethyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-ethyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one” is a derivative of pyrimidine . Pyrimidine is a basic structure in medicinal chemistry and is known to exhibit a wide range of pharmacological activities . It is often used in the design of novel heterocyclic compounds with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties and Pharmacophore Applications

Pyrimidine derivatives, including structures similar to 6-ethyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one, have shown significant promise in the fields of medicine and nonlinear optics (NLO). Their presence in DNA and RNA as nitrogenous bases highlights their biological importance. Studies on thiopyrimidine derivatives have indicated their potential in NLO applications due to their promising electronic and optical properties. These derivatives have been analyzed using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), revealing insights into their structural parameters and photophysical properties, which are relevant for optoelectronic applications (Hussain et al., 2020).

Anticancer and Anti-Fibrosis Activities

Pyrimidine derivatives have also been explored for their potential in anticancer and anti-fibrotic therapies. Novel pyrazolopyrimidines have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, showing potential as anticancer agents (Rahmouni et al., 2016). Additionally, a series of 2-(pyridin-2-yl) pyrimidine derivatives have been designed and synthesized, with some compounds exhibiting significant anti-fibrotic activities, potentially leading to novel anti-fibrotic drugs (Gu et al., 2020).

Luminescent Properties and Ethylene Polymerization

The luminescent properties of pyrimidine derivatives have been explored as well. Cadmium complexes of pyrimidine derivatives have shown fluorescent emissions, indicating their potential in optoelectronic applications (Fan et al., 2004). Moreover, iron and cobalt complexes of pyrimidine-based ligands have been used in ethylene polymerization, demonstrating their utility in catalysis and polymer science (Zabel et al., 2008).

Antimicrobial and Antiviral Activities

Pyrimidine derivatives have also shown promise in antimicrobial and antiviral therapies. Synthesis of various pyrimidinone and oxazinone derivatives fused with thiophene rings using pyrimidine as a starting material has led to compounds with notable antibacterial and antifungal activities (Hossan et al., 2012). Additionally, 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides and analogues have been synthesized and evaluated for their antiviral potency, particularly against varicella-zoster virus (Robins et al., 2007).

Eigenschaften

IUPAC Name |

4-ethyl-2-pyridin-4-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-9-7-10(15)14-11(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDYQMUJMPFBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2871725.png)

![3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2871727.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871732.png)

![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2871736.png)

![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)

![3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2871738.png)

![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)

![4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2871742.png)

![5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2871745.png)